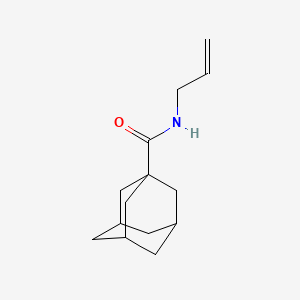![molecular formula C16H16N2O2 B14159357 (4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile CAS No. 88486-03-7](/img/structure/B14159357.png)
(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile is an organic compound that features a nitrile group attached to a central carbon atom, which is further bonded to a 4-methoxyphenyl group and a 4-methoxyanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a reactive site for further chemical modifications, enhancing its activity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetonitrile: A precursor in the synthesis of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile.
4-Methoxyaniline: Another precursor used in the synthesis.
(4-Methoxyphenyl)aminoacetonitrile: A related compound with similar structural features.
Uniqueness
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile is unique due to the presence of both 4-methoxyphenyl and 4-methoxyanilino groups, which can impart distinct chemical and biological properties. Its dual functionality allows for diverse applications and reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
88486-03-7 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-(4-methoxyanilino)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H16N2O2/c1-19-14-7-3-12(4-8-14)16(11-17)18-13-5-9-15(20-2)10-6-13/h3-10,16,18H,1-2H3 |
InChI-Schlüssel |
IUJLETQHHUEXBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


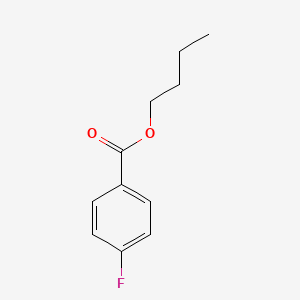
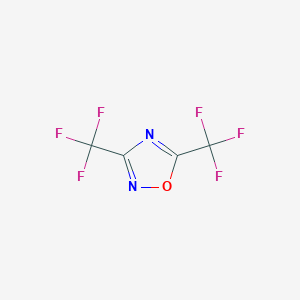
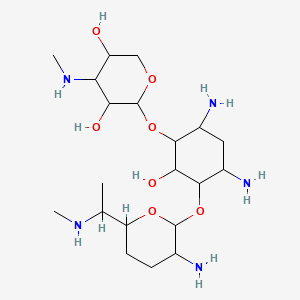

![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
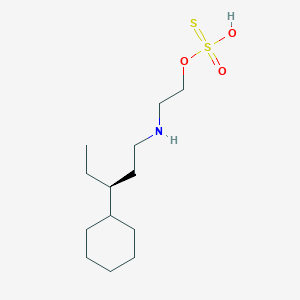
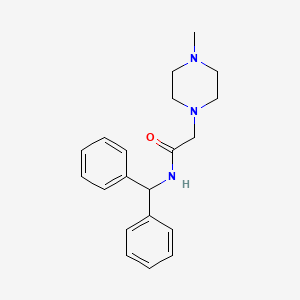
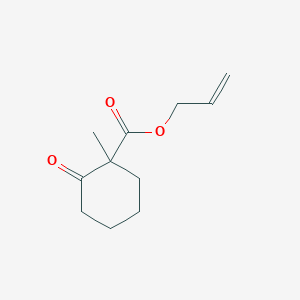
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
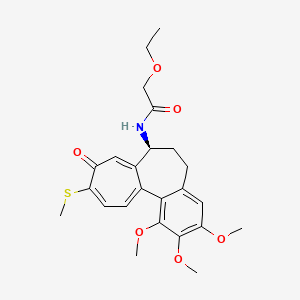

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
